molecular formula C8H9NO3S B8711912 2-Methylthio-5-nitro anisole

2-Methylthio-5-nitro anisole

Cat. No. B8711912
M. Wt: 199.23 g/mol
InChI Key: JLUUUVWUQOOLLC-UHFFFAOYSA-N
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Patent
US08153809B2

Procedure details

2-Methoxy-1-methylsulfanyl-4-nitro-benzene (797 mg, 4.0 mmol) was dissolved in methanol (10 ml) and acetonitrile (10 ml). A solution of Oxone (1.5 eq, 3.7 g) in 8 ml of water was added and the mixture was allowed to stir at room temperature for 4 hours. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1-methanesulfonyl-2-methoxy-4-nitro-benzene (631 mg, 68.2%) as a yellow crystalline solid.
Quantity
797 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1SC.O[O:15][S:16]([O-:18])=O.[K+].[CH3:20]O>C(#N)C.O>[CH3:20][S:16]([C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[O:2][CH3:1])(=[O:18])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
797 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])SC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 631 mg
YIELD: PERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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